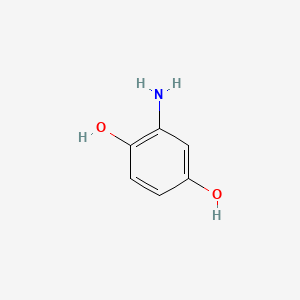
双(4-硝基苯基)苯基磷酸酯
描述
Bis(4-nitrophenyl) phenyl phosphate: is an organic compound with the chemical formula C12H9N2O8P . It is a type of aryl phosphate and is functionally related to 4-nitrophenol . This compound is known for its applications in various scientific research fields, particularly in enzymology and catalysis studies.
科学研究应用
Chemistry: Bis(4-nitrophenyl) phenyl phosphate is widely used as a substrate to determine the enzyme activity of phosphodiesterases, particularly in wetland plants . It is also employed in studying the mechanism of cleavage using various catalysts .
Biology and Medicine: In biological research, this compound serves as an inhibitor of enzymes and is used to study enzyme kinetics and mechanisms . It is particularly useful in the investigation of root phosphodiesterases in plants .
Industry: In industrial applications, Bis(4-nitrophenyl) phenyl phosphate is used as a stabilizer and lubricant component. It also finds use as a sensitizer in explosives to enhance sensitivity and detonation properties .
作用机制
Target of Action
Bis(4-nitrophenyl) phenyl phosphate (BNPP) primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are central to many biological processes, including DNA replication and repair, and cell signaling.
Mode of Action
BNPP interacts with its targets by serving as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage facilitated by these enzymes. This cleavage can also be catalyzed by oxamido-bridged dinuclear copper (II) complexes .
Biochemical Pathways
The hydrolysis of BNPP affects the phosphodiesterase pathway . The cleavage of BNPP results in the production of 4-nitrophenol and phosphate ions , which can further participate in various biochemical reactions .
Pharmacokinetics
It is known that bnpp issparingly soluble in water but can dissolve in organic solvents such as ether, methanol, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents. The compound has a melting point of 172-175°C and a boiling point of 545.7±60.0°C .
Result of Action
The hydrolysis of BNPP leads to the release of 4-nitrophenol and phosphate ions. This reaction is used to measure the activity of phosphodiesterases . In addition, BNPP has been shown to be an effective catalyst for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL), leading to the formation of end-functionalized and diblock polyesters .
Action Environment
The action of BNPP is influenced by environmental factors such as pH and the presence of metal ions . For instance, the rate of BNPP hydrolysis increases with increasing pH . Additionally, the presence of certain metal ions can enhance the catalytic activity of BNPP . It should also be noted that BNPP is a toxic substance and should be handled with care .
生化分析
Biochemical Properties
Bis(4-nitrophenyl) phenyl phosphate plays a crucial role in biochemical reactions, primarily as a substrate for phosphodiesterases. These enzymes catalyze the hydrolysis of phosphodiester bonds, and Bis(4-nitrophenyl) phenyl phosphate is used to measure their activity. The compound interacts with enzymes such as root phosphodiesterases in wetland plants, where it is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured . Additionally, it has been used to study the cleavage mechanism using oxamido-bridged dinuclear copper(II) complexes as catalysts .
Cellular Effects
Bis(4-nitrophenyl) phenyl phosphate affects various cellular processes by serving as a substrate for enzymes that regulate cell signaling pathways and gene expression. For instance, its hydrolysis by phosphodiesterases can influence the levels of secondary messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for cell signaling . These changes can subsequently affect cellular metabolism and gene expression, leading to alterations in cell function.
Molecular Mechanism
At the molecular level, Bis(4-nitrophenyl) phenyl phosphate exerts its effects through enzyme-substrate interactions. The compound binds to the active site of phosphodiesterases, where it undergoes hydrolysis to produce 4-nitrophenol and phenyl phosphate . This reaction is facilitated by the catalytic activity of the enzyme, which involves the coordination of metal ions such as copper(II) in the active site . The hydrolysis mechanism has been extensively studied using various metal complexes to understand the role of these ions in catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-nitrophenyl) phenyl phosphate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its hydrolysis rate can be influenced by factors such as pH and temperature . Long-term studies have shown that the enzymatic activity measured using this substrate remains consistent, provided that the compound is stored and handled correctly .
Dosage Effects in Animal Models
The effects of Bis(4-nitrophenyl) phenyl phosphate in animal models vary with dosage. At low doses, the compound is effectively hydrolyzed by phosphodiesterases without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s hydrolysis products accumulate, potentially leading to adverse effects . Studies have shown that maintaining an optimal dosage is crucial to avoid toxicity while ensuring accurate measurement of enzyme activity .
Metabolic Pathways
Bis(4-nitrophenyl) phenyl phosphate is involved in metabolic pathways related to phosphate metabolism. It interacts with enzymes such as phosphodiesterases, which hydrolyze the compound to produce 4-nitrophenol and phenyl phosphate . These products can further participate in metabolic reactions, influencing the levels of metabolites and the overall metabolic flux . The compound’s role in these pathways highlights its importance in studying phosphate metabolism and enzyme activity .
Transport and Distribution
Within cells and tissues, Bis(4-nitrophenyl) phenyl phosphate is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while specific transporters may facilitate its uptake into cells . Once inside the cell, it can localize to areas where phosphodiesterases are active, ensuring efficient hydrolysis and measurement of enzyme activity .
Subcellular Localization
The subcellular localization of Bis(4-nitrophenyl) phenyl phosphate is influenced by its interactions with targeting signals and post-translational modifications. The compound is typically found in the cytoplasm, where it interacts with cytoplasmic phosphodiesterases . It may also localize to other compartments, such as the nucleus, depending on the presence of specific targeting signals . These localization patterns are crucial for understanding the compound’s activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) phenyl phosphate can be synthesized through the reaction of phenol with nitric acid. The process involves mixing nitric acid with phenol and heating the mixture. After the reaction, the product is neutralized with a base, and water is evaporated to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of Bis(4-nitrophenyl) phenyl phosphate involves the use of phosphorus oxychloride and sodium 4-nitrophenoxide as starting materials. The reaction is typically carried out in solvents like diethyl ether or 1,4-dioxane under controlled conditions .
化学反应分析
Types of Reactions: Bis(4-nitrophenyl) phenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation and Substitution: The compound can also participate in oxidation and substitution reactions under specific conditions, although detailed information on these reactions is less commonly documented.
Major Products: The hydrolysis of Bis(4-nitrophenyl) phenyl phosphate typically yields 4-nitrophenol and phosphate derivatives .
相似化合物的比较
- Di-p-nitrophenyl phosphate
- Bis(4-nitrophenyl) hydrogen phosphate
- Phenol, p-nitro-, hydrogen phosphate
- Phosphoric acid bis(p-nitrophenyl) ester
Uniqueness: Bis(4-nitrophenyl) phenyl phosphate is unique due to its specific structure and functional groups, which make it an ideal substrate for studying phosphodiesterase activity. Its ability to undergo hydrolysis and participate in various reactions under controlled conditions sets it apart from other similar compounds .
属性
IUPAC Name |
bis(4-nitrophenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBAYXOERKFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959648 | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-96-0 | |
| Record name | 4-Nitrophenyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)
![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)





![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)




